molecular formula C2H6F2O B14345998 Ethane, 1,1-difluoro-, hydrate CAS No. 92533-01-2

Ethane, 1,1-difluoro-, hydrate

Cat. No.: B14345998
CAS No.: 92533-01-2
M. Wt: 84.07 g/mol
InChI Key: TZYYNNXEKYAKTD-UHFFFAOYSA-N
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Description

Ethane, 1,1-difluoro-, hydrate is a compound that consists of ethane with two fluorine atoms attached to the first carbon atom, forming 1,1-difluoroethane, and water molecules forming a hydrate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1-Difluoroethane is typically synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene:

HCCH+2HFCH3CHF2\text{HCCH} + 2\text{HF} \rightarrow \text{CH}_3\text{CHF}_2 HCCH+2HF→CH3​CHF2​

The intermediate in this process is vinyl fluoride (C2H3F), which is the monomeric precursor to polyvinyl fluoride .

Industrial Production Methods

In industrial settings, 1,1-difluoroethane is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the highly reactive and toxic intermediates.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoroethane undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents and results in the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert 1,1-difluoroethane into simpler hydrocarbons.

    Substitution: Halogenation reactions can replace one or both fluorine atoms with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.

Major Products

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Simpler hydrocarbons like ethane.

    Substitution: Halogenated derivatives of ethane.

Scientific Research Applications

1,1-Difluoroethane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,1-difluoroethane involves its interactions with various molecular targets and pathways. It primarily acts through GABA A and glutamate receptors, influencing neurotransmission and leading to its effects on the central nervous system . Additionally, its ability to form stable hydrates allows it to interact with water molecules, influencing its behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

  • Ethylidene fluoride
  • Freon 152a
  • Genetron 152a
  • Propellant 152a
  • Halocarbon 152A

Uniqueness

1,1-Difluoroethane is unique due to its combination of low boiling point, non-toxic nature, and ability to form stable hydrates. These properties make it particularly useful in applications where other similar compounds may not be suitable, such as in environmentally friendly refrigerants and propellants .

Properties

CAS No.

92533-01-2

Molecular Formula

C2H6F2O

Molecular Weight

84.07 g/mol

IUPAC Name

1,1-difluoroethane;hydrate

InChI

InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2

InChI Key

TZYYNNXEKYAKTD-UHFFFAOYSA-N

Canonical SMILES

CC(F)F.O

Origin of Product

United States

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